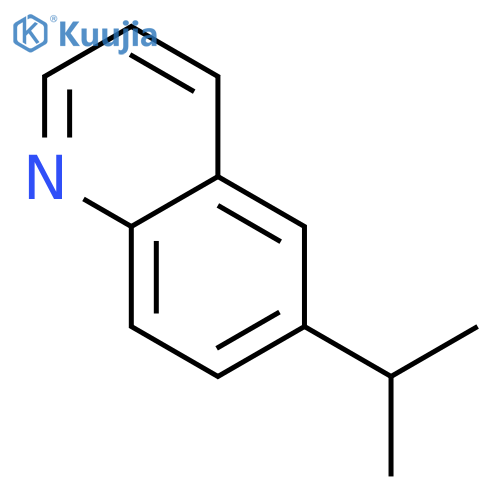Cas no 135-79-5 (6-Isopropylquinoline)

6-Isopropylquinoline structure
商品名:6-Isopropylquinoline
6-Isopropylquinoline 化学的及び物理的性質
名前と識別子
-
- 6-Isopropylquinoline
- Quinoline, 6-(1-methylethyl)-
- 6-(1-methylethyl)Quinoline
- ISOPROPYL QUINOLINE
- 6-propan-2-ylquinoline
- 6-(1-methylethyl)-quinolin
- 6-(1-methylethyl)-Quinoline
- 6-ISOPROPYLQUINOLINE 97+%
- 6-(propan-2-yl)quinoline
- 8GE3N8WV7Y
- NKCQEIXYLHACJC-UHFFFAOYSA-N
- 6-(Isopropyl)quinoline
- PubChem5907
- DSSTox_CID_27465
- DSSTox_RID_82365
- DSSTox_GSID_47465
- Quinoline,6-(1-methylethyl)-
- NKCQEIXYLHACJC-UHFFFAOYSA-
- 6-ISOPROPYLQUINOLINE, TECH
- Tox21_302711
-
- MDL: MFCD00047615
- インチ: 1S/C12H13N/c1-9(2)10-5-6-12-11(8-10)4-3-7-13-12/h3-9H,1-2H3
- InChIKey: NKCQEIXYLHACJC-UHFFFAOYSA-N
- ほほえんだ: N1=C([H])C([H])=C([H])C2=C1C([H])=C([H])C(=C2[H])C([H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 171.10489
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 12.9
じっけんとくせい
- 密度みつど: 1,02 g/cm3
- ふってん: 143°C/12mmHg
- 屈折率: 1.5880-1.5920
- PSA: 12.89
6-Isopropylquinoline セキュリティ情報
-
記号:

- ヒント:に警告
- 危害声明: H227-H315-H319
- 警告文: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- 危険カテゴリコード: 20/21/22
- セキュリティの説明: 23-36/37/39
- リスク用語:R20/21/22
- セキュリティ用語:S23-S36/37/39
6-Isopropylquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-36283-1.0g |
6-(propan-2-yl)quinoline |
135-79-5 | 95.0% | 1.0g |
$59.0 | 2025-03-21 | |
| Enamine | EN300-36283-5.0g |
6-(propan-2-yl)quinoline |
135-79-5 | 95.0% | 5.0g |
$150.0 | 2025-03-21 | |
| Apollo Scientific | OR912247-5g |
6-Isopropylquinoline |
135-79-5 | 95% | 5g |
£176.00 | 2025-02-21 | |
| Chemenu | CM142945-250mg |
6-Isopropylquinoline |
135-79-5 | 95% | 250mg |
$56 | 2023-02-18 | |
| Enamine | EN300-36283-10.0g |
6-(propan-2-yl)quinoline |
135-79-5 | 95.0% | 10.0g |
$189.0 | 2025-03-21 | |
| Chemenu | CM142945-1g |
6-Isopropylquinoline |
135-79-5 | 95% | 1g |
$138 | 2023-02-18 | |
| Alichem | A189006358-10g |
6-Isopropylquinoline |
135-79-5 | 95% | 10g |
$402.00 | 2022-04-03 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-357914A-5g |
6-isopropylquinoline, |
135-79-5 | 5g |
¥1805.00 | 2023-09-05 | ||
| Ambeed | A614189-5g |
6-Isopropylquinoline |
135-79-5 | 99.5% | 5g |
$90.0 | 2024-04-24 | |
| 1PlusChem | 1P003NPR-5g |
6-Isopropylquinoline |
135-79-5 | >98.0%(GC) | 5g |
$26.00 | 2025-02-20 |
6-Isopropylquinoline 関連文献
-
1. Rhodium(I) complexes of 8-methyl-, 8-ethyl-, and 8-isopropyl-quinolines and related 2-substituted derivativesAntony J. Deeming,Ian P. Rothwell J. Chem. Soc. Dalton Trans. 1980 1259
-
2. Action of grignard reagents and dialkylcadmiums on alkylquinolinium and alkylisoquinolinium salts. A relation between the basic strength of anions and their orientation in nuclear substitution reactionsWilliam Bradley,Stanley Jeffrey J. Chem. Soc. 1954 2770
-
Hanen Saggadi,Denis Luart,Nicolas Thiebault,Isabelle Polaert,Lionel Estel,C. Len RSC Adv. 2014 4 21456
-
4. Co-ordination chemistry of 8-methyl-, 8-ethyl-, and 8-isopropylquinoline-2-carboxaldehyde-N-methylimine with palladium, rhodium, and iridium. Crystal and molecular structure of (η-allyl)(8-isopropylquinoline-2-carboxaldehyde-N-methylimine-NN′)palladium(II) perchlorateAntony J. Deeming,Ian P. Rothwell,Michael B. Hursthouse,K. M. Abdul Malik J. Chem. Soc. Dalton Trans. 1979 1899
-
Basudev Sahoo,Carsten Kreyenschulte,Giovanni Agostini,Henrik Lund,Stephan Bachmann,Michelangelo Scalone,Kathrin Junge,Matthias Beller Chem. Sci. 2018 9 8134
135-79-5 (6-Isopropylquinoline) 関連製品
- 68141-26-4(Quinoline,6-(2-methylpropyl)-)
- 22401-74-7(3-(tert-Butyl)-9H-carbazole)
- 19655-60-8(Quinoline, 6-ethyl-)
- 65442-31-1(Quinoline,6-(1-methylpropyl)-)
- 32996-24-0(6-Isopropyl indole)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:135-79-5)6-Isopropylquinoline, ≥ 97.0%

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:135-79-5)6-异丙基喹啉

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ